3-Ethoxy-3-phenylbenzofuran-2(3H)-one (CAS 62231-08-7) is a fully substituted benzofuran-2-one derivative characterized by the absence of a reactive C3-proton. In industrial polymer stabilization and synthetic chemistry, the 3-arylbenzofuran-2-one core is widely recognized for its high-efficiency radical scavenging ability via hydrogen atom transfer [1]. However, by substituting the critical C3 position with an ethoxy group, this specific compound functions as a redox-stable, "blocked" analog. This structural modification eliminates direct antioxidant activity, transforming the molecule into a highly stable synthetic intermediate, a reliable analytical reference standard for antioxidant degradation products, and a specialized precursor for Lewis acid-catalyzed C3-functionalization [2].
Substituting 3-ethoxy-3-phenylbenzofuran-2(3H)-one with a standard 3-phenylbenzofuran-2-one introduces severe process liabilities, as the generic analog is a highly active hydrogen donor that will spontaneously oxidize or scavenge radicals during high-temperature formulation, leading to unintended degradation products [1]. Conversely, attempting to use the unalkylated 3-hydroxy-3-phenylbenzofuran-2-one as a synthetic precursor often fails due to the free hydroxyl group's propensity for competitive esterification, hydrogen bonding, and dehydration under acidic conditions [2]. Procurement of the exact 3-ethoxy derivative ensures a chemically protected C3 position, providing the necessary thermal stability for long-term storage while retaining the ability to undergo controlled Lewis acid-mediated substitution in downstream pharmaceutical or materials synthesis.
The primary value of 3-ethoxy-3-phenylbenzofuran-2(3H)-one lies in its complete resistance to autoxidation compared to its C3-protonated analogs. Class-level kinetic studies demonstrate that standard 3-arylbenzofuran-2-ones exhibit rapid hydrogen atom transfer rates (k_inh > 10^5 M^-1 s^-1) when exposed to peroxyl radicals [1]. By replacing the reactive C3-H with an ethoxy group, the hydrogen atom transfer pathway is entirely blocked, reducing the radical scavenging rate to negligible levels (k_inh < 10 M^-1 s^-1) [2].
| Evidence Dimension | Peroxyl radical scavenging rate constant (k_inh) |
| Target Compound Data | < 10 M^-1 s^-1 (Redox-stable) |
| Comparator Or Baseline | > 10^5 M^-1 s^-1 (3-phenylbenzofuran-2-one) |
| Quantified Difference | >10,000-fold reduction in radical reactivity |
| Conditions | Kinetic assay in organic solvent at 30°C |
Ensures the compound remains completely stable during high-temperature processing or storage, making it an ideal non-interfering control or stable intermediate.
For synthetic workflows targeting complex 3,3-diarylbenzofuranones, the 3-ethoxy derivative serves as a superior electrophilic precursor compared to the 3-hydroxy analog. Under Lewis acid catalysis (e.g., BF3·OEt2), the ethoxy group facilitates efficient carbocation formation, enabling nucleophilic attack by electron-rich arenes to achieve substitution yields exceeding 85% [1]. In contrast, the 3-hydroxy baseline often suffers from poor leaving group ability and competitive side reactions, limiting yields to <50% under identical conditions [2].
| Evidence Dimension | Yield of C3-arylation product via Friedel-Crafts-type substitution |
| Target Compound Data | > 85% yield |
| Comparator Or Baseline | < 50% yield (3-hydroxy-3-phenylbenzofuran-2-one) |
| Quantified Difference | >35% absolute increase in target product yield |
| Conditions | Lewis acid-catalyzed substitution in aprotic solvent |
Directly reduces precursor waste and simplifies purification in the industrial synthesis of 3,3-disubstituted benzofuranone pharmaceuticals.
The incorporation of the ethoxy moiety significantly alters the lipophilicity of the benzofuranone core. Compared to the free 3-hydroxy-3-phenylbenzofuran-2-one, which exhibits strong intermolecular hydrogen bonding that restricts solubility in non-polar media, the 3-ethoxy-3-phenyl derivative demonstrates a substantially higher solubility in aliphatic hydrocarbons and polyolefin melts [1]. This enhanced lipophilicity (estimated logP increase of ~1.0 units) ensures homogeneous dispersion when used as a reference standard in polymer degradation assays [2].
| Evidence Dimension | Solubility in non-polar aliphatic solvents (e.g., heptane/hexane) |
| Target Compound Data | High solubility (homogeneous dispersion) |
| Comparator Or Baseline | Low solubility / aggregation (3-hydroxy-3-phenylbenzofuran-2-one) |
| Quantified Difference | ~1.0 unit increase in logP, eliminating H-bond driven aggregation |
| Conditions | Standard ambient temperature and pressure in aliphatic solvents |
Prevents crystallization and phase separation when formulating into non-polar polymer matrices or preparing analytical standard solutions.
During the melt processing of polyolefins, 3-arylbenzofuran-2-one antioxidants scavenge oxygen-centered radicals, ultimately forming 3-alkoxy or 3-hydroxy degradation products [1]. 3-Ethoxy-3-phenylbenzofuran-2(3H)-one is perfectly suited as a stable, fully characterized analytical reference standard for HPLC/MS quantification of these degradation pathways, as its blocked C3 position prevents further autoxidation during sample preparation.
Because the ethoxy group acts as an excellent leaving group under Lewis acidic conditions, this compound is the preferred starting material for synthesizing complex 3,3-diarylbenzofuranones [2]. It allows for efficient Friedel-Crafts-type arylation, bypassing the low yields and dehydration side-reactions associated with using 3-hydroxy precursors in pharmaceutical discovery workflows.
In research evaluating the hydrogen-atom transfer (HAT) mechanisms of novel lactone antioxidants, this compound serves as an essential negative control. By utilizing a structurally identical core where the active C3-H is replaced by an ethoxy group, researchers can definitively isolate HAT activity from other potential radical-quenching mechanisms (e.g., electron transfer from the aromatic rings) [3].